molecular formula C21H24O5 B1588913 Odoratisol A CAS No. 891182-93-7

Odoratisol A

Cat. No. B1588913
M. Wt: 356.4 g/mol
InChI Key: LYZVPGMCGPXCQO-QWTYKDCCSA-N
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Description

Odoratisol A is a phenolic compound with anticoagulant effects. Its molecular formula is C₂₁H₂₄O₅ , and it has a molecular weight of approximately 356.42 g/mol . The compound is characterized by its inhibitory activity against NF-κB and other transcription factors .


Molecular Structure Analysis

The molecular structure of Odoratisol A consists of a benzofuran ring fused with a phenol moiety. The compound also contains two methoxy groups at positions 2 and 6 on the benzofuran ring. The stereochemistry of the compound is specified as (2S,3S) for the substituent at position 7 on the benzofuran ring .


Physical And Chemical Properties Analysis

  • Applications : Besides its anticoagulant properties, Odoratisol A is useful for investigating NF-κB inhibition and related transcription factors .

Scientific Research Applications

Discovery and Isolation

Odoratisol A, a compound isolated from various medicinal plants, was first identified in the Vietnamese plant Machilus odoratissima NEES, as part of a group of natural neolignans and lignans. These compounds were isolated from the plant's bark and their structures were determined through spectroscopic analyses (Phan, T. S. Phan, Matsunami, & Otsuka, 2006).

Antioxidant Properties

Research on compounds related to Odoratisol A, such as Odoratisol E, found in the twigs and leaves of Mitrephora wangii HU, has shown significant antioxidant properties. These compounds have demonstrated potent ABTS radical scavenging activity, surpassing even standard compounds like ascorbic acid in effectiveness (Jaidee et al., 2018).

Odor Management in Biosolids

Research into the cycling of volatile organic sulfur compounds (VOSCs) in biosolids has implications for understanding and managing odors in waste treatment processes. This research sheds light on the mechanisms of production and degradation of key odor-causing compounds in biosolids, providing a framework for controlling odor emissions in waste management systems (Higgins et al., 2006).

Role in Odor Production from Biosolids

Further studies on biosolids have explored the role of protein, amino acids, and enzyme activity in odor production during storage. This research indicates that the content of certain amino acids, such as methionine, is correlated with the production of volatile sulfur compounds (VSCs), which are key contributors to odor emissions (Higgins et al., 2008).

Phytochemical Screening and Antimicrobial Properties

Studies on plants like Albizia odoratissima have revealed potent free radical scavenging and antimicrobial properties, which could be linked to compounds like Odoratisol A. These properties highlight the plant's potential in treating inflammatory pathologies and microbial infections (Banothu et al., 2017).

Implications in Traditional Medicine

Research on plants like Polygonatum odoratum, which shares similar properties to those containing Odoratisol A, has shown their use in traditional medicine for treating metabolic disorders. The effectiveness of these plants in preventing and treating conditions like hyperlipidemia and hyperglycemia underscores the potential therapeutic applications of their components (Gu et al., 2013).

properties

IUPAC Name

2,6-dimethoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZVPGMCGPXCQO-QWTYKDCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C(=C3)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odoratisol A

CAS RN

891182-93-7
Record name Odoratisol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891182937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
MG Phan, TS Phan, K Matsunami… - Chemical and …, 2006 - jstage.jst.go.jp
… to the isolation of four new neolignans and lignans, named odoratisol A—D (1—4) and four known … Odoratisol A (1) was isolated as an oil and its molecular formula was deduced to be …
Number of citations: 44 www.jstage.jst.go.jp
SK Francis, B James, S Varughese… - Natural Product …, 2019 - Taylor & Francis
… and neolignans, licarinA, licarin B, odoratisol A, (2S, 3R)-7-… Furthermore, the X-ray crystal structure of odoratisol A is … Studies have indicated that the neolignan odoratisol A isolated …
Number of citations: 26 www.tandfonline.com
UM Acuña, PJB Carcache, S Matthew, EJC de Blanco - Food chemistry, 2016 - Elsevier
The bioassay-guided fractionation of the aril of Myristica fragrans (mace spice) yielded five phenolic compounds, one new acyclic bis phenylpropanoid (1) and four previously known …
Number of citations: 31 www.sciencedirect.com
U Muñoz Acuña, PJB Carcache, S Matthew… - Food …, 2016 - hero.epa.gov
The bioassay-guided fractionation of the aril of Myristica fragrans (mace spice) yielded five phenolic compounds, one new acyclic bis phenylpropanoid (1) and four previously known …
Number of citations: 8 hero.epa.gov
UM Acuña, PJB Carcache, S Matthew… - Planta …, 2015 - thieme-connect.com
Bioassay guided fractionation of the aril of M. fragrans yielded five phenolic compounds, one new acyclic bis phenylpropanoid (1) and four previously known neolignans. Compound (1)(…
Number of citations: 0 www.thieme-connect.com
PJ Carcache, S Matthew, EJ Carcache de Blanco - Food …, 2016 - europepmc.org
The bioassay-guided fractionation of the aril of M. fragrans (mace spice) yielded five phenolic compounds, one new acyclic bis phenylpropanoid (1) and four previously known phenolic …
Number of citations: 3 europepmc.org
AL Esquivel-Campos, S Pérez-Gutiérrez… - … Trends and Reviews, 2022 - books.google.com
Lignans and neolignans are plant’s secondary metabolites, widely distributed in the plant kingdom, and have been identified in more than 70 plant families. These compounds are …
Number of citations: 1 books.google.com
Y Zhang, P Xie, X Guo, W Kang - Journal of medicinal food, 2016 - liebertpub.com
… The chemical structures of the compounds were identified as (benzo[30,40]dioxol-10yl)-7-hydroxypropyl)benzene-2,4-diol (1),13 odoratisol A (2),34 dehydrodiisoeugenol (3),35 …
Number of citations: 11 www.liebertpub.com
J Zhang, J Chen, Z Liang, C Zhao - Chemistry & Biodiversity, 2014 - Wiley Online Library
… A new neolignan, which was named odoratisol A (252), was obtained from the air-dried bark of the Vietnamese medicinal plant Machilus odoratissima [66]. (7S,8R)-…
Number of citations: 115 onlinelibrary.wiley.com
Y Li, S Xie, J Ying, W Wei, K Gao - Molecules, 2018 - mdpi.com
Lauraceae is a good source of lignans and neolignans, which are the most chemotaxonomic characteristics of many species of the family. This review describes 270 naturally occurring …
Number of citations: 32 www.mdpi.com

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